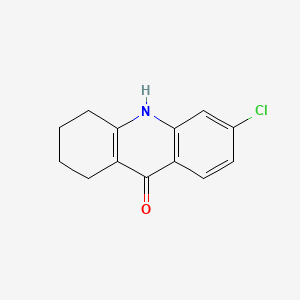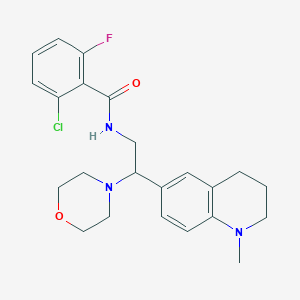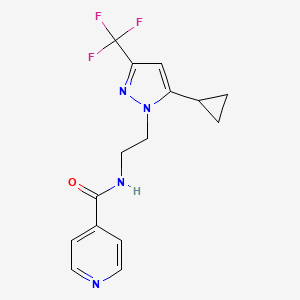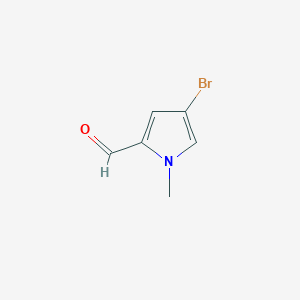![molecular formula C17H17N5O B2800904 3-(1H-pyrazol-1-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide CAS No. 2034488-39-4](/img/structure/B2800904.png)
3-(1H-pyrazol-1-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1H-pyrazol-1-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide is a synthetic compound that has been developed for scientific research purposes. This compound is of interest to researchers due to its potential applications in the fields of biochemistry and pharmacology.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- The compound has been involved in studies focusing on the synthesis and characterization of pyrazole derivatives. For instance, research has been conducted on the functionalization reactions of related pyrazole compounds, emphasizing the spectroscopic determination of the synthesized compounds' structures and theoretical examination of reaction mechanisms (Yıldırım, Kandemirli, & Demir, 2005).
- Another study described the catalyst-free synthesis of N-(1,7-Dioxotetrahydropyrazolo[1,2-a]pyrazol-2-yl)benzamide derivatives through 1,3-dipolar cycloaddition, highlighting the reactions' efficiency under mild conditions without the need for a catalyst (Liu et al., 2014).
Biological Activity
- Research into the biological activity of phenyl-pyrazole derivatives, including structures similar to the specified compound, has suggested their potential as BCR-ABL kinase inhibitors, a target for chronic myelogenous leukemia therapy. These studies involve the synthesis of derivatives and evaluation of their in vitro activities, offering insights into their potential therapeutic applications (Hu et al., 2015).
Heterocyclic Chemistry Applications
- The compound's framework is part of broader research efforts in heterocyclic chemistry, aiming to develop efficient synthesis methods for N-heterocycles of biomedical importance. This research area includes exploring the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, which are considered purine analogs with significant biomedical applications due to their broad spectrum of biological activities (Moustafa et al., 2022).
Material Science
- Pyrazolo[1,5-a]pyrimidine derivatives have also garnered interest in materials science, particularly for their photophysical properties. The synthesis and characterization of these compounds contribute to developing new materials with potential applications in electronic and photonic devices (Moustafa et al., 2022).
Mecanismo De Acción
Target of Action
The primary target of this compound is Nicotinamide phosphoribosyltransferase (NAMPT) . NAMPT catalyzes the rate-limiting step of the NAD+ salvage pathway . Since NAD+ plays a pivotal role in many biological processes including metabolism and aging, activation of NAMPT is an attractive therapeutic target for treatment of diverse array of diseases .
Mode of Action
The compound interacts with its target, NAMPT, to activate it . The activation of NAMPT enhances the NAD+ salvage pathway, which is crucial for various biological processes .
Biochemical Pathways
The activation of NAMPT by the compound affects the NAD+ salvage pathway . This pathway is responsible for recycling nicotinamide, a form of vitamin B3, into NAD+, which is a crucial coenzyme in redox reactions and a substrate for NAD±consuming enzymes . The enhancement of this pathway can have downstream effects on metabolism and aging processes .
Result of Action
The activation of NAMPT by the compound leads to an increase in the NAD+ salvage pathway . This can have various molecular and cellular effects, particularly on metabolism and aging processes . For instance, it could potentially slow down aging processes and alter metabolic pathways in a way that could be beneficial for treating a variety of diseases .
Análisis Bioquímico
Biochemical Properties
The biochemical properties of 3-(1H-pyrazol-1-yl)-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}benzamide are largely unexplored. Pyrazole derivatives have been shown to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor activities . These activities suggest that 3-(1H-pyrazol-1-yl)-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}benzamide may interact with various enzymes, proteins, and other biomolecules in the body.
Cellular Effects
Given the broad range of activities exhibited by pyrazole derivatives, it is plausible that this compound could influence cell function in various ways This could include impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is possible that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Propiedades
IUPAC Name |
3-pyrazol-1-yl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O/c23-17(20-14-6-10-22-16(12-14)5-8-19-22)13-3-1-4-15(11-13)21-9-2-7-18-21/h1-5,7-9,11,14H,6,10,12H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJKRLXKJNZZTDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CC1NC(=O)C3=CC(=CC=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone](/img/structure/B2800822.png)
![2-(1H-indol-3-yl)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-oxoacetamide](/img/structure/B2800823.png)



![7-(3,5-Difluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2800830.png)
![3-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]-1-[3-(2-oxoazetidin-1-yl)phenyl]urea](/img/structure/B2800831.png)




![(5-bromofuran-2-yl)(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2800841.png)
![1-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B2800843.png)
![2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-chlorophenyl)acetamide](/img/structure/B2800844.png)
